molecular formula C14H10BrN5O5 B10812404 8-Bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione

8-Bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione

Cat. No.: B10812404
M. Wt: 408.16 g/mol
InChI Key: MNFVKQNZBUFZQS-UHFFFAOYSA-N
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Description

8-Bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by the presence of a bromine atom at the 8th position, a methyl group at the 3rd position, and a 2-(4-nitrophenyl)-2-oxoethyl group at the 7th position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione typically involves the following steps:

    Methylation: The methyl group at the 3rd position can be introduced using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Addition of the 2-(4-nitrophenyl)-2-oxoethyl group: This step involves the reaction of the brominated and methylated purine with 4-nitrobenzaldehyde and a suitable oxidizing agent to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Oxidation Reactions: The methyl group at the 3rd position can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

    Substitution: Formation of 8-amino-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione.

    Reduction: Formation of 8-Bromo-3-methyl-7-[2-(4-aminophenyl)-2-oxoethyl]purine-2,6-dione.

    Oxidation: Formation of 8-Bromo-3-carboxyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione.

Scientific Research Applications

8-Bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione has several applications in scientific research:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting purine receptors and enzymes.

    Biochemical Research: It serves as a probe to study the interactions of purine derivatives with biological macromolecules such as proteins and nucleic acids.

    Pharmacology: It is investigated for its potential therapeutic effects in treating diseases such as cancer and viral infections.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione involves its interaction with specific molecular targets such as purine receptors and enzymes. The bromine atom and the nitrophenyl group enhance its binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-3-methyl-7-[2-(4-aminophenyl)-2-oxoethyl]purine-2,6-dione: Similar structure but with an amino group instead of a nitro group.

    8-Bromo-3-carboxyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione: Similar structure but with a carboxyl group instead of a methyl group.

    8-Bromo-7-(2-butynyl)-3-methyl-1H-purine-2,6-dione: Similar structure but with a butynyl group instead of a 2-(4-nitrophenyl)-2-oxoethyl group.

Uniqueness

8-Bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione is unique due to the presence of both the bromine atom and the nitrophenyl group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in medicinal chemistry and biochemical research.

Properties

Molecular Formula

C14H10BrN5O5

Molecular Weight

408.16 g/mol

IUPAC Name

8-bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione

InChI

InChI=1S/C14H10BrN5O5/c1-18-11-10(12(22)17-14(18)23)19(13(15)16-11)6-9(21)7-2-4-8(5-3-7)20(24)25/h2-5H,6H2,1H3,(H,17,22,23)

InChI Key

MNFVKQNZBUFZQS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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